4-chloro-6-methyl-2-(oxolan-3-yl)pyrimidine
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Overview
Description
4-chloro-6-methyl-2-(oxolan-3-yl)pyrimidine is a heterocyclic aromatic compound with the molecular formula C9H11ClN2O. This compound features a pyrimidine ring substituted with a chlorine atom at the 4-position, a methyl group at the 6-position, and an oxolan-3-yl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-6-methyl-2-(oxolan-3-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-6-methyl-2-aminopyrimidine with oxirane in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol at elevated temperatures to facilitate the formation of the oxolan-3-yl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-chloro-6-methyl-2-(oxolan-3-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The oxolan-3-yl group can be oxidized to form corresponding lactones or reduced to yield alcohol derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents
Major Products:
- Substituted pyrimidines with various functional groups.
- Oxidized or reduced derivatives of the oxolan-3-yl group .
Scientific Research Applications
4-chloro-6-methyl-2-(oxolan-3-yl)pyrimidine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is employed in biochemical assays to study enzyme interactions and molecular pathways
Mechanism of Action
The mechanism of action of 4-chloro-6-methyl-2-(oxolan-3-yl)pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of certain kinases or proteases, thereby modulating cellular processes such as proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
4-chloro-6-methyl-2-(oxolan-2-yl)pyrimidine: Similar structure but with the oxolan group at a different position.
4-chloro-6-methyl-2-(tetrahydrofuran-3-yl)pyrimidine: Similar structure with a tetrahydrofuran ring instead of oxolan.
4-chloro-6-methyl-2-(oxolan-3-yl)thiazole: Similar structure with a thiazole ring instead of pyrimidine
Uniqueness: 4-chloro-6-methyl-2-(oxolan-3-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1251226-29-5 |
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Molecular Formula |
C9H11ClN2O |
Molecular Weight |
198.6 |
Purity |
95 |
Origin of Product |
United States |
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